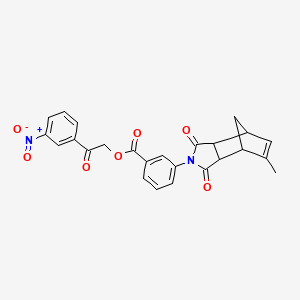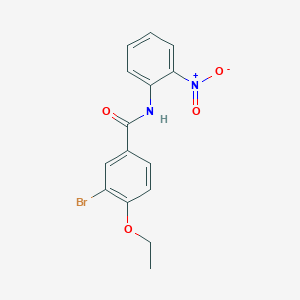![molecular formula C16H21NO5 B3974902 methyl N-{[4-(acetyloxy)phenyl]carbonyl}leucinate](/img/structure/B3974902.png)
methyl N-{[4-(acetyloxy)phenyl]carbonyl}leucinate
描述
Methyl N-{[4-(acetyloxy)phenyl]carbonyl}leucinate is an organic compound that belongs to the class of esters It is characterized by the presence of a leucine moiety linked to a phenyl ring through a carbonyl group, with an acetoxy group attached to the phenyl ring
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of methyl N-{[4-(acetyloxy)phenyl]carbonyl}leucinate typically involves the esterification of leucine with a phenyl carbonyl compound. One common method is the reaction of leucine methyl ester with 4-(acetyloxy)benzoyl chloride in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at room temperature, yielding the desired product after purification .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the synthesis. Additionally, optimization of reaction conditions, such as temperature, pressure, and solvent choice, can further improve the scalability of the process .
化学反应分析
Types of Reactions
Methyl N-{[4-(acetyloxy)phenyl]carbonyl}leucinate can undergo various chemical reactions, including:
Hydrolysis: The ester bond can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and alcohol.
Reduction: The carbonyl group can be reduced to an alcohol using reducing agents such as lithium aluminum hydride.
Substitution: The acetoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Hydrolysis: Acidic (HCl) or basic (NaOH) aqueous solutions.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products
Hydrolysis: 4-hydroxybenzoic acid and leucine methyl ester.
Reduction: 4-(hydroxymethyl)phenylcarbonyl leucinate.
Substitution: Various substituted phenylcarbonyl leucinate derivatives.
科学研究应用
Methyl N-{[4-(acetyloxy)phenyl]carbonyl}leucinate has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential role in modulating biological pathways.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of novel materials and pharmaceuticals.
作用机制
The mechanism of action of methyl N-{[4-(acetyloxy)phenyl]carbonyl}leucinate involves its interaction with specific molecular targets. The acetoxy group can undergo hydrolysis to release acetic acid, which may modulate enzymatic activity. The phenylcarbonyl moiety can interact with proteins and enzymes, potentially altering their function. The leucine residue may play a role in cellular uptake and metabolism .
相似化合物的比较
Similar Compounds
Methyl N-[(2-phenyl-4-quinolinyl)carbonyl]leucinate: Similar structure but with a quinoline ring instead of a phenyl ring.
Methyl 4-[(phenoxycarbonyl)amino]benzoate: Contains a phenoxycarbonyl group instead of an acetyloxy group.
Uniqueness
Methyl N-{[4-(acetyloxy)phenyl]carbonyl}leucinate is unique due to the presence of the acetyloxy group, which can undergo specific chemical reactions that are not possible with similar compounds. This functional group also imparts distinct biological properties, making it a valuable compound for research and development .
属性
IUPAC Name |
methyl 2-[(4-acetyloxybenzoyl)amino]-4-methylpentanoate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H21NO5/c1-10(2)9-14(16(20)21-4)17-15(19)12-5-7-13(8-6-12)22-11(3)18/h5-8,10,14H,9H2,1-4H3,(H,17,19) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WHLZKMIVFQQRAN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC(C(=O)OC)NC(=O)C1=CC=C(C=C1)OC(=O)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H21NO5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
307.34 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![4-[4-Fluoro-5-(4-methylpiperidin-1-yl)-2-nitrophenyl]morpholine](/img/structure/B3974844.png)
![3-chloro-4-methoxy-N-({[2-methyl-5-(4-morpholinyl)-4-nitrophenyl]amino}carbonothioyl)benzamide](/img/structure/B3974858.png)


![6-(4-Bromophenyl)-3-[2-(4-ethylphenyl)-2-oxoethyl]-3,5,5-trimethyloxane-2,4-dione](/img/structure/B3974877.png)


![2-[4-{[5-(hydroxymethyl)-2-furyl]methyl}-1-(3-thienylmethyl)-2-piperazinyl]ethanol](/img/structure/B3974895.png)

![N-[2-(SEC-BUTYL)PHENYL]-2,4,6-TRIMETHYL-1-BENZENESULFONAMIDE](/img/structure/B3974906.png)

![methyl 4-methyl-2-[(2,2,2-trichloroacetyl)amino]pentanoate](/img/structure/B3974933.png)
